molecular formula C8H8ClN B12959789 2-Chloro-4-methyl-5-vinylpyridine

2-Chloro-4-methyl-5-vinylpyridine

Cat. No.: B12959789
M. Wt: 153.61 g/mol
InChI Key: KPKVURKYZQNENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-5-vinylpyridine ( 1355232-77-7) is an organic compound with the molecular formula C8H8ClN and a molecular weight of 153.61 g/mol . Its structure features a pyridine ring substituted with chloro, methyl, and vinyl functional groups, offering three distinct reactive sites for chemical synthesis and modification . The chloro group is a classic handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse carbon or nitrogen-based fragments. The methyl group can influence the electron density of the ring and can be subjected to further functionalization. The vinyl group is a key site for polymerization or cycloaddition reactions, making this compound a valuable precursor in materials science . Research involving poly(vinyl pyridine)-based copolymers demonstrates the utility of such structures in creating advanced materials, including active layers in biosensors for studying protein adsorption and cell adhesion . As a building block, this compound is therefore of significant interest in the development of pharmaceutical intermediates, organic semiconductors, and functional polymers. Handling this reagent requires care due to the potential hazards associated with pyridine derivatives, which can include toxicity and flammability . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

2-chloro-5-ethenyl-4-methylpyridine

InChI

InChI=1S/C8H8ClN/c1-3-7-5-10-8(9)4-6(7)2/h3-5H,1H2,2H3

InChI Key

KPKVURKYZQNENP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-formylpyridine with methyltriphenylphosphonium bromide in the presence of potassium tert-butylate in diethyl ether at low temperatures . This reaction proceeds through a Wittig reaction mechanism, forming the vinyl group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the reaction and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Catalysts: Palladium, platinum

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions

    Substituted Ethyl Derivatives: Formed through addition reactions

    Pyridine N-oxides: Formed through oxidation reactions

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Antipsychotic Agents :
    • 2-Chloro-4-methyl-5-vinylpyridine is utilized as a reagent in the synthesis of mGluR5 modulators, which are being researched for their potential as antipsychotic medications. The compound plays a crucial role in creating imidazolyl-ethynyl-pyridines, which have shown promise in preclinical studies .
  • Catalytic Reactions :
    • Recent studies have highlighted its effectiveness in asymmetric synthesis processes. For instance, it has been demonstrated that using this compound can enhance the enantioselectivity in cyclopropanation reactions involving ortho-substituted aryldiazoacetates. This improvement is critical for developing pharmaceuticals with specific stereochemistry .
  • Drug Discovery :
    • The compound has been explored as a scaffold for developing new drugs targeting tubulin polymerization, which is essential in cancer therapy. Molecular docking studies indicate that derivatives of this compound can effectively bind to the colchicine site on tubulin, leading to significant cytotoxic effects against various cancer cell lines .

Agrochemical Applications

  • Herbicide Development :
    • This compound serves as an intermediate in the synthesis of herbicides. Its derivatives are incorporated into formulations that target specific weed species while minimizing impact on crops such as cotton and soybeans .
  • Insecticides :
    • The compound's chlorinated derivatives have shown potential as active ingredients in insecticides, contributing to pest management strategies in agricultural practices. The chlorination process enhances the biological activity of these compounds against various pests .

Case Study 1: Asymmetric Synthesis Enhancement

In a study conducted by researchers at Emory University, it was found that increasing the amount of this compound during cyclopropanation reactions significantly improved yields and enantioselectivity. The reaction yielded up to 95% with an enantiomeric excess of 98%, showcasing its importance in synthetic organic chemistry .

Case Study 2: Anticancer Activity

Research published in MDPI revealed that derivatives of this compound exhibited potent anticancer activity across multiple cell lines, including breast and lung cancers. The most promising compounds showed IC50 values significantly lower than standard treatments, indicating their potential as effective cancer therapies .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-vinylpyridine involves its interaction with various molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Key Substituents and Their Implications :

  • Chlorine (Cl) : Present in all compared compounds, the chloro group enhances electrophilicity and influences binding interactions in biological systems.
  • Methyl (-CH₃) : A common substituent in pyridine derivatives, it increases lipophilicity and steric bulk, affecting solubility and metabolic stability.

Comparison Table :

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
This compound* C₈H₇ClN Cl (2), CH₃ (4), CH=CH₂ (5) ~153.6 (calculated) Not reported Not reported
2-Chloro-5-iodo-4-methylpyridine C₆H₅ClIN Cl (2), I (5), CH₃ (4) 255.47 Not reported Not reported
2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine C₆H₅ClFNO Cl (2), F (5), CH₂OH (4) 175.56 Not reported Not reported
5-Chloro-4-cyclopropylpyridin-2-amine C₈H₉ClN₂ Cl (5), cyclopropyl (4), NH₂ (2) 168.63 Not reported Not reported
Pyrimidine, 4-chloro-5-(chloromethyl)-2-methyl C₆H₆Cl₂N₂ Cl (4), ClCH₂ (5), CH₃ (2) 189.03 Not reported Not reported

Note: Data for this compound are inferred due to lack of direct experimental reports.

Physicochemical Properties

  • Melting Points: Reported analogs (e.g., hexahydroquinoline derivatives) exhibit melting points between 268–287°C, influenced by substituent polarity and crystallinity . The vinyl group in the target compound may lower melting points compared to halogenated analogs due to reduced symmetry.
  • Solubility : Methyl and halogen substituents generally reduce aqueous solubility, while hydroxymethyl groups (as in ) improve it.

Biological Activity

2-Chloro-4-methyl-5-vinylpyridine is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in drug development, and relevant case studies.

PropertyValue
Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
IUPAC Name This compound
InChI Key QTYNFLPACSTYJM-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1C=C)Cl

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, it can modulate receptor activity, influencing signal transduction pathways within cells. This dual action makes it a valuable candidate for drug discovery, particularly in developing enzyme inhibitors and receptor antagonists.

Biological Applications

  • Pharmaceutical Development :
    • The compound is utilized in synthesizing biologically active molecules aimed at treating conditions such as cancer and infectious diseases. Its structural features allow it to serve as a precursor for various therapeutic agents .
  • Research Applications :
    • In scientific research, this compound is employed to create enzyme inhibitors and receptor modulators. Its role in drug discovery highlights its importance in medicinal chemistry .
  • Industrial Uses :
    • Beyond pharmaceuticals, this compound is also used in producing specialty chemicals and materials due to its stability and reactivity.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that modifications to the compound could enhance its selectivity and potency as an inhibitor, suggesting potential applications in metabolic disease treatment .

Case Study 2: Drug Development

In a recent investigation focusing on GPR119 agonists—a class of compounds aimed at treating type 2 diabetes—this compound derivatives were synthesized and evaluated for their biological activity. The findings revealed that these derivatives could stimulate insulin release effectively, indicating their potential therapeutic benefits .

Research Findings

Recent literature has highlighted various aspects of the biological activity of this compound:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like potassium permanganate, leading to pyridine N-oxides, which may exhibit different biological properties compared to the parent compound.
  • Substitution Reactions : The chlorine atom in the structure can be substituted through nucleophilic substitution reactions, creating a range of derivatives with potentially enhanced biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.